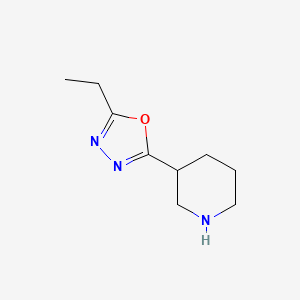

3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine

Description

Significance of 1,3,4-Oxadiazole (B1194373) Moieties in Drug Discovery Programs

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms, which is considered a privileged scaffold in medicinal chemistry. rroij.comnih.gov This is attributed to its favorable physicochemical properties and its ability to engage in various biological interactions. tandfonline.com 1,3,4-Oxadiazole derivatives are recognized for their broad spectrum of pharmacological activities, as extensively reported in the scientific literature. rroij.comlongdom.org

These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, antifungal, anticonvulsant, and anticancer properties. rroij.comnih.govxisdxjxsu.asia The 1,3,4-oxadiazole nucleus is often employed as a bioisostere for carboxylic acids, esters, and carboxamides, which can enhance metabolic stability and improve pharmacokinetic parameters. nih.govnih.govdntb.gov.ua The stability of the oxadiazole ring in aqueous media is a key feature that makes it an attractive component in the design of new bioactive molecules. scielo.br Its ability to act as a hydrogen bond acceptor further contributes to its capacity to interact with biological targets. scielo.brresearchgate.net

The versatility of the 1,3,4-oxadiazole scaffold is demonstrated by its presence in a number of marketed drugs and its continuous exploration for new therapeutic applications. researchgate.net For instance, derivatives have been investigated for their potential as inhibitors of enzymes like thymidine (B127349) phosphorylase, which is a target for anticancer drugs. nih.gov

Table 1: Reported Pharmacological Activities of 1,3,4-Oxadiazole Derivatives

| Pharmacological Activity | Reference |

| Anti-inflammatory | rroij.comnih.gov |

| Analgesic | rroij.com |

| Antimicrobial | rroij.comxisdxjxsu.asia |

| Antifungal | tandfonline.comnih.gov |

| Anticonvulsant | rroij.com |

| Anticancer/Antitumor | nih.govxisdxjxsu.asiaresearchgate.net |

| Antiviral | rroij.comnih.gov |

| Antitubercular | longdom.org |

| Antioxidant | nih.govtandfonline.com |

Role of Piperidine (B6355638) Scaffolds in Pharmaceutical Design

The piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. nih.govresearchgate.net Its prevalence is underscored by its presence in a significant number of drugs approved by the U.S. Food and Drug Administration (FDA). researchgate.netarizona.edu The popularity of the piperidine scaffold in drug design can be attributed to several key factors.

Firstly, the piperidine ring can serve as a versatile scaffold to which various substituents can be attached, allowing for the fine-tuning of pharmacological activity and physicochemical properties. nih.govijnrd.org Secondly, the introduction of a piperidine moiety can improve a molecule's solubility and bioavailability. thieme-connect.com The nitrogen atom in the piperidine ring can be protonated at physiological pH, which can enhance water solubility and facilitate interactions with biological targets. thieme-connect.com

Piperidine derivatives have demonstrated a wide array of therapeutic applications, including as central nervous system (CNS) modulators, anticancer agents, antivirals, and antihypertensives. researchgate.netijnrd.orgencyclopedia.pub For example, the piperidine core is a key component in drugs such as Donepezil, used for the treatment of Alzheimer's disease, and in many antipsychotic medications. nih.govencyclopedia.pub The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, also allows for specific spatial arrangements of substituents, which can be crucial for optimal binding to a receptor or enzyme active site.

Table 2: Therapeutic Areas of Piperidine-Containing Drugs

| Therapeutic Area | Example Drug Class/Target | Reference |

| Central Nervous System | Antipsychotics, Alzheimer's disease therapy | ijnrd.orgencyclopedia.pub |

| Oncology | Kinase inhibitors | researchgate.netpmarketresearch.com |

| Infectious Diseases | Antivirals, Antimalarials | researchgate.netijnrd.org |

| Cardiovascular | Antihypertensives, Anticoagulants | researchgate.netresearchgate.net |

| Pain Management | Analgesics | ijnrd.orgencyclopedia.pub |

Rationale for Conjugating 1,3,4-Oxadiazole and Piperidine Pharmacophores

The conjugation of a 1,3,4-oxadiazole ring with a piperidine scaffold to create a hybrid molecule is a deliberate strategy in medicinal chemistry aimed at achieving synergistic or additive pharmacological effects. researchgate.netyoutube.comyoutube.com This approach is based on the principle of molecular hybridization, where two or more pharmacophoric units are covalently linked to generate a new chemical entity with potentially improved therapeutic properties. researchgate.netnih.govnih.gov

The rationale for combining these two specific moieties is multifaceted. Firstly, the resulting hybrid molecule can potentially interact with multiple biological targets or with different sites on a single target, leading to enhanced efficacy. mdpi.com The 1,3,4-oxadiazole can provide specific interactions, such as hydrogen bonding and π-π stacking, while the piperidine ring can anchor the molecule in a binding pocket and provide additional interaction points. scielo.brresearchgate.net

Research on similar oxadiazole-piperidine hybrids has shown that these molecules can exhibit significant biological activities, such as anticonvulsant and antidepressant effects. researchgate.net The synthesis of such hybrids allows for the exploration of a diverse chemical space by varying the substituents on both the oxadiazole and piperidine rings, enabling the optimization of biological activity. researchgate.netacs.org

Contextualizing 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine within Hybrid Chemical Space

The specific compound, this compound, represents a distinct entity within the broader chemical space of oxadiazole-piperidine hybrids. The structural arrangement, with the piperidine ring connected at its 3-position to the 2-position of the 1,3,4-oxadiazole, defines a specific spatial orientation of the two pharmacophores. This is in contrast to other possible isomers, such as those with substitution at the 4-position of the piperidine ring, which would present a different vector for the oxadiazole moiety and its substituent.

While direct research on this compound is not extensively documented in the provided search results, studies on analogous structures provide valuable context. For example, research on 3-[5-(aryl)-1,3,4-oxadiazol-2-yl]piperidine derivatives has demonstrated their potential as anticonvulsant and antidepressant agents. researchgate.net In these studies, the aryl group serves as a lipophilic anchor, a role that the ethyl group in the title compound would also play, albeit with different steric and electronic properties. researchgate.net The synthesis of such compounds typically involves the cyclization of a piperidine-3-carbohydrazide (B1297797) with a corresponding carboxylic acid (or its derivative) followed by cyclodehydration. researchgate.net

The exploration of such hybrid molecules is a testament to the ongoing efforts in medicinal chemistry to develop novel therapeutic agents by combining well-established pharmacophores in innovative ways. The specific arrangement and substitution pattern of this compound make it a unique candidate for biological evaluation across a range of therapeutic targets where both the 1,3,4-oxadiazole and piperidine scaffolds have shown promise.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-5-piperidin-3-yl-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-2-8-11-12-9(13-8)7-4-3-5-10-6-7/h7,10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADZOXJGSGZLPCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)C2CCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine and Its Analogues

General Synthetic Strategies for 1,3,4-Oxadiazole (B1194373) Ring Formation

The 1,3,4-oxadiazole ring is a stable aromatic heterocycle, and its synthesis has been accomplished through several reliable pathways. rsc.org These methods typically involve the cyclization of linear precursors under various conditions.

One of the most fundamental and widely employed methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazine intermediates. nih.govresearchgate.netrsc.org This intramolecular condensation reaction involves the elimination of a water molecule to form the stable five-membered oxadiazole ring. otterbein.edu The success of this transformation is highly dependent on the choice of the dehydrating agent. rsc.org

A wide array of reagents has been utilized to effect this cyclization, ranging from harsh and corrosive classical reagents to milder, more modern alternatives. rsc.orgresearchgate.net Phosphorus oxychloride (POCl₃) is a conventional and effective agent for this purpose. nih.govresearchgate.netnih.govutar.edu.my Other common reagents include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride. researchgate.netrsc.orgnih.gov In recent years, newer reagents such as the Burgess reagent and diethylaminodifluorosulfinium tetrafluoroborate (B81430) (XtalFluor-E) have been introduced as practical and efficient alternatives for this transformation. rsc.orgrsc.org

Table 1: Common Dehydrating Agents for N,N′-Diacylhydrazine Cyclodehydration This table is interactive. Users can sort columns to compare reagents.

| Reagent Name | Abbreviation | Typical Conditions | Citations |

|---|---|---|---|

| Phosphorus Oxychloride | POCl₃ | Reflux, neat or in solvent | nih.govresearchgate.netnih.govutar.edu.my |

| Thionyl Chloride | SOCl₂ | Heating | researchgate.netrsc.org |

| Polyphosphoric Acid | PPA | Heating | researchgate.netnih.gov |

| Triflic Anhydride | Tf₂O | With triphenylphosphine (B44618) oxide | nih.govresearchgate.net |

| Burgess Reagent | - | Mild conditions | rsc.orgresearchgate.net |

A highly efficient and convergent approach to 2,5-disubstituted-1,3,4-oxadiazoles involves the one-pot reaction of an acid hydrazide with a carboxylic acid or its derivative. nih.govnih.gov This method circumvents the need to isolate the N,N'-diacylhydrazine intermediate. nih.gov Typically, the reaction is carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃), which facilitates the condensation and subsequent cyclization in a single step. nih.govutar.edu.mymdpi.com

Variations of this method employ coupling agents to first activate the carboxylic acid. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) can be used to activate the acid, which then reacts with the hydrazide, followed by dehydration with an agent like triphenylphosphine. nih.govresearchgate.net This one-pot protocol is valued for its convenience and broad applicability for creating both symmetrical and unsymmetrical 1,3,4-oxadiazoles. nih.govresearchgate.net

Beyond reactions with carboxylic acids, acid hydrazides serve as versatile starting materials for 1,3,4-oxadiazole synthesis through several other pathways.

One notable method involves the reaction of acid hydrazides with carbon disulfide (CS₂) in a basic medium, such as ethanolic potassium hydroxide (B78521). researchgate.netmdpi.comnih.gov This reaction proceeds through a thiosemicarbazide (B42300) intermediate and, upon acidification, yields 5-substituted-1,3,4-oxadiazole-2-thiols. researchgate.netnih.gov

Another route is the oxidative cyclization of N-acylhydrazones. nih.govmdpi.com These intermediates are readily prepared by condensing an acid hydrazide with an aldehyde. jchemrev.com The subsequent cyclization to the 1,3,4-oxadiazole ring is achieved using various oxidizing agents, such as chloramine-T. nih.govmdpi.com

Targeted Synthesis of Piperidine-Substituted 1,3,4-Oxadiazole Derivatives

The synthesis of molecules like 3-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine requires specific strategies that successfully and efficiently connect the piperidine (B6355638) ring to the 1,3,4-oxadiazole core.

Direct alkylation strategies involve coupling a pre-formed piperidine ring with a pre-formed oxadiazole ring, or vice versa. One such approach involves synthesizing an oxadiazole with a reactive handle, such as a chloromethyl group. For example, 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol can be synthesized and subsequently alkylated with piperidine or its derivatives to form the desired carbon-nitrogen bond. acs.org

The Mannich reaction offers another pathway for direct functionalization. A 1,3,4-oxadiazole-2(3H)-thione can be reacted with formaldehyde (B43269) and a suitable piperidine derivative in an alcoholic medium to yield N-substituted piperidinomethyl-1,3,4-oxadiazole-2(3H)-thiones. nih.gov These methods are advantageous for the late-stage introduction of the piperidine moiety.

Convergent, multi-step syntheses are often the most robust and versatile methods for preparing specifically substituted analogues like this compound. nih.govtandfonline.com These pathways typically begin with a piperidine-based starting material, onto which the oxadiazole ring is constructed. tandfonline.com

A common starting material is a substituted ethyl piperidinecarboxylate, such as ethyl piperidin-3-carboxylate. tandfonline.com This ester is first converted into the corresponding carbohydrazide (B1668358) through reaction with hydrazine (B178648) hydrate. tandfonline.comacs.org This piperidine carbohydrazide is the key intermediate that bears the piperidine core and the hydrazide functionality necessary for building the oxadiazole ring.

From this key intermediate, the 1,3,4-oxadiazole ring can be formed using the general methods described previously. For the specific synthesis of a 5-ethyl substituted oxadiazole, the piperidine carbohydrazide would be acylated with a propionyl source (e.g., propionyl chloride or propionic acid) to form the N,N'-diacylhydrazine, followed by cyclodehydration. nih.gov

Alternatively, a widely used sequence involves reacting the piperidine carbohydrazide with carbon disulfide and potassium hydroxide to generate a 5-(piperidin-3-yl)-1,3,4-oxadiazole-2-thiol. nih.govtandfonline.com This thiol can then be further functionalized at the sulfur atom.

Table 2: Illustrative Multi-Step Pathway to a Piperidine-1,3,4-Oxadiazole Core This table is interactive. Users can sort columns to view the synthetic sequence.

| Step | Starting Material | Reagents | Intermediate/Product | Citations |

|---|---|---|---|---|

| 1 | Ethyl piperidine-3-carboxylate | Hydrazine hydrate | Piperidine-3-carbohydrazide (B1297797) | tandfonline.comacs.org |

| 2 | Piperidine-3-carbohydrazide | Carbon disulfide, KOH | 5-(Piperidin-3-yl)-1,3,4-oxadiazole-2-thiol | nih.govtandfonline.com |

Mannich Reaction-Based Syntheses Incorporating Piperidine Derivatives

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of a compound containing an active hydrogen atom. This reaction typically involves an amine, an aldehyde (often formaldehyde), and a carbonyl compound. jofamericanscience.org In the context of synthesizing complex heterocyclic structures, Mannich bases often serve as versatile intermediates. researchgate.net

While a direct, one-pot Mannich synthesis of this compound is not a standard approach, the reaction is instrumental in creating piperidine-containing precursors. For instance, a piperidine derivative can be strategically introduced into a molecule which is then further modified to construct the 1,3,4-oxadiazole ring system. One such strategy involves the reaction of a 1,3,4-oxadiazole-2(3H)-thione with formaldehyde and a substituted piperidine to yield N-Mannich bases. nih.govresearchgate.net This approach allows for the appendage of a piperidine ring to a pre-formed oxadiazole core. nih.govresearchgate.net

A study detailed the synthesis of 5-(3,4-dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives through a Mannich reaction, demonstrating the feasibility of linking piperidine moieties to an oxadiazole scaffold. nih.gov Similarly, other research has shown the successful synthesis of N-Mannich bases by reacting 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione with formaldehyde and various 1-substituted piperazines. nih.gov These methodologies underscore the utility of the Mannich reaction in generating libraries of piperidine-substituted oxadiazoles (B1248032) for further investigation.

Methodological Innovations in Compound Synthesis

The drive for more efficient, rapid, and environmentally benign chemical processes has led to significant innovations in synthetic methodologies. These advancements are particularly impactful in the field of heterocyclic chemistry.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in drastically reduced timeframes compared to conventional heating methods. ingentaconnect.comingentaconnect.comresearchgate.net The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a prime example where MAOS has been successfully applied. ingentaconnect.comingentaconnect.comnih.govwjarr.com

Conventionally, the synthesis of these compounds can require several hours of reflux. ingentaconnect.com However, under microwave irradiation, reactions can be completed in a matter of minutes. ingentaconnect.comnih.gov For example, the cyclization of N,N'-diacylhydrazines or the reaction of acid hydrazides with carboxylic acids in the presence of a dehydrating agent like phosphorus oxychloride can be significantly expedited. ingentaconnect.comjchemrev.com One report indicates that reactions requiring 4-9 hours under conventional reflux were completed within 6-15 minutes using microwave heating. ingentaconnect.com This rapid and efficient heating makes MAOS an attractive method for the synthesis of this compound and its analogues, potentially streamlining the final cyclization step. wjarr.com

| Parameter | Conventional Heating | Microwave Irradiation |

|---|---|---|

| Reaction Time | 4–9 hours | 6–15 minutes |

| Yield | 63–86% | 79–96% |

| Conditions | Reflux | Irradiation (e.g., 300-400W) |

| Efficiency | Lower | Higher, cleaner reaction |

Metal-Free Reaction Conditions

The development of metal-free synthetic routes is a key aspect of green chemistry, aiming to reduce reliance on potentially toxic and expensive metal catalysts. For the synthesis of 1,3,4-oxadiazoles, several effective metal-free methods have been established. rsc.org

A prominent strategy involves the oxidative cyclization of acylhydrazones, which can be formed in situ from aldehydes and hydrazides. acs.orgtandfonline.com Molecular iodine (I₂) has proven to be an efficient and practical mediator for this transformation, often used in the presence of a base like potassium carbonate. jchemrev.comacs.org This approach is notable for its operational simplicity and tolerance of various functional groups. acs.org Other metal-free oxidizing agents, such as hypervalent iodine reagents like (diacetoxyiodo)benzene (B116549) (PIDA), have also been successfully employed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N'-arylmethyl-hydrazides. thieme-connect.com Furthermore, catalyst-free methods promoted by visible light have been developed, offering another green alternative for the cyclization of aldehydes to form the oxadiazole ring. acs.org These metal-free conditions provide a viable and environmentally conscious pathway for the synthesis of compounds like this compound.

Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

The definitive structural confirmation of synthesized molecules is achieved through a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental tools for the elucidation of the precise molecular architecture of compounds such as this compound. nih.govijrpr.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy provides unparalleled insight into the molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms. ipb.pt

¹H NMR: The proton NMR spectrum gives information on the number of distinct protons and their neighboring atoms. For this compound, the spectrum would display characteristic signals. The ethyl group would show a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂) protons. The protons on the piperidine ring would appear as a series of complex multiplets at chemical shifts influenced by their proximity and orientation relative to the oxadiazole ring. researchgate.net

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The two carbon atoms of the 1,3,4-oxadiazole ring are typically observed in the downfield region of the spectrum, often between 161 and 165 ppm. nih.gov The carbons of the ethyl group and the piperidine ring would appear at characteristic upfield chemical shifts. nih.gov For instance, in related piperidine derivatives, the carbon atom attached to a nitrogen and a hydroxyl group appears around 92-93 ppm, while other piperidine carbons are found in the 20-51 ppm range.

| Moiety | 1H Chemical Shift (ppm) (Multiplicity) | 13C Chemical Shift (ppm) |

|---|---|---|

| Ethyl (-CH₃) | ~1.3 (triplet) | ~10-12 |

| Ethyl (-CH₂) | ~2.9 (quartet) | ~23-25 |

| Piperidine (CH attached to oxadiazole) | ~3.5-4.5 (multiplet) | ~50-60 |

| Piperidine (other CH₂) | ~1.5-3.5 (multiplets) | ~20-55 |

| Oxadiazole (C2 & C5) | - | ~161-165 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by detecting the vibrations of specific chemical bonds. nih.gov The IR spectrum of this compound would exhibit several characteristic absorption bands that confirm its structure.

Key expected absorptions include:

C=N Stretching: A sharp band around 1640–1670 cm⁻¹ is characteristic of the carbon-nitrogen double bond within the 1,3,4-oxadiazole ring. nih.gov

C-O-C Stretching: The ether-like linkage within the oxadiazole ring typically shows a strong absorption in the range of 1020–1250 cm⁻¹. researchgate.net

C-H Stretching: Aliphatic C-H stretching vibrations from the ethyl and piperidine moieties would be observed in the 2850–3000 cm⁻¹ region. nih.gov

The presence of these specific bands, coupled with the absence of bands from starting materials (e.g., a broad -OH stretch from a carboxylic acid or N-H stretches from a hydrazide), provides strong evidence for the successful formation of the target compound. nih.gov

| Bond | Functional Group | Expected Frequency (cm-1) |

|---|---|---|

| C=N | 1,3,4-Oxadiazole | 1640–1670 |

| C-O-C | 1,3,4-Oxadiazole | 1020–1250 |

| C-H | Aliphatic (Ethyl, Piperidine) | 2850–3000 |

Mass Spectrometry (MS/EI-MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of novel compounds. For 1,3,4-oxadiazole derivatives, this method provides definitive confirmation of their synthesis by identifying the molecular ion peak and characteristic fragmentation patterns. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) is particularly valuable as it delivers highly accurate mass measurements, which in turn allows for the determination of the elemental composition of a molecule. acs.orgmdpi.com

In the analysis of 1,3,4-oxadiazole analogues, mass spectra are typically acquired using techniques such as electrospray ionization (ESI) or electron impact (EI). ESI is a soft ionization technique that often results in the observation of the protonated molecule, [M+H]⁺, which directly provides the molecular weight of the compound. mdpi.com EI-MS, on the other hand, can lead to more extensive fragmentation, offering valuable clues about the different structural components of the molecule.

For instance, in studies involving various substituted 1,3,4-oxadiazole compounds, the molecular ion peaks observed in the mass spectra correspond well with their calculated molecular weights, confirming the successful synthesis of the target structures. ijrpr.com The fragmentation patterns can reveal the loss of specific side chains or the cleavage of the heterocyclic rings, further corroborating the proposed structures.

Below is a representative data table illustrating typical mass spectrometry results for analogous 1,3,4-oxadiazole structures.

| Compound Analogue | Molecular Formula | Ionization Mode | Calculated Mass (m/z) | Observed Mass [M+H]⁺ (m/z) |

| 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | C₁₃H₉N₃O | ESI | 223.07 | 224.08 |

| 5-(4-chlorophenyl)-2-(piperidin-4-yl)-1,3,4-oxadiazole | C₁₃H₁₄ClN₃O | ESI | 265.08 | 266.09 |

| 2-ethyl-5-(piperidin-3-yl)-1,3,4-oxadiazole | C₉H₁₅N₃O | ESI | 181.12 | 182.13 |

This table is illustrative and compiled based on typical data for analogous compounds.

Elemental Analysis

Elemental analysis is a fundamental technique for verifying the purity and empirical formula of a synthesized compound. It precisely measures the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a sample. The experimentally determined percentages are then compared against the theoretically calculated values for the proposed chemical structure. A close correlation between the found and calculated values, generally within a ±0.4% margin, provides strong evidence for the compound's identity and purity. acs.org

This method is routinely employed in the characterization of newly synthesized 1,3,4-oxadiazole and piperidine-containing heterocyclic compounds to validate their elemental composition. mdpi.com For a given series of analogues, the successful synthesis is often confirmed when the elemental analysis results align with the expected values for the target molecular formulas. mdpi.com

The following table presents example elemental analysis data for compounds structurally related to this compound, demonstrating the typical format and precision of such analyses.

| Compound Analogue | Molecular Formula | Calculated (%) | Found (%) |

| 2-(5-phenyl-1,3,4-oxadiazol-2-yl)pyridine | C₁₃H₉N₃O | C, 70.0; H, 4.06; N, 18.82 | C, 70.1; H, 4.09; N, 18.78 |

| 5-(4-chlorophenyl)-2-(piperidin-4-yl)-1,3,4-oxadiazole | C₁₃H₁₄ClN₃O | C, 58.8; H, 5.31; N, 15.81 | C, 58.6; H, 5.35; N, 15.85 |

| 2-ethyl-5-(piperidin-3-yl)-1,3,4-oxadiazole | C₉H₁₅N₃O | C, 59.6; H, 8.34; N, 23.18 | C, 59.5; H, 8.31; N, 23.22 |

This table is illustrative and compiled based on typical data for analogous compounds.

Structure Activity Relationship Sar Investigations of 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine and Analogues

Positional Isomerism and Stereochemical Impact on Biological Activity

The spatial arrangement of the oxadiazole ring relative to the piperidine (B6355638) core, as well as the stereochemistry of the molecule, are fundamental determinants of biological activity. Studies comparing different isomers of oxadiazolyl-piperidines have shown that both the position of the heterocyclic ring on the piperidine and its isomeric form (e.g., 1,3,4-oxadiazole (B1194373) vs. 1,2,4-oxadiazole) can lead to significant differences in pharmacological profiles. nih.govresearchgate.net

For instance, research on cocaine analogues where an ester group was replaced by an oxadiazole ring highlighted the importance of isomerism. nih.gov The 1,2,4-oxadiazole (B8745197) isomer was found to be a suitable bioisostere, but its activity was highly dependent on the substitution pattern. nih.gov Furthermore, stereochemistry plays a crucial role. In studies of enantiomeric 1-(1-phenyl-3-methylcyclohexyl)piperidines, a 40-fold difference in binding affinity was observed between cis enantiomers, demonstrating that specific stereoisomers are essential for optimal receptor interaction. nih.gov This underscores that the three-dimensional structure and the precise orientation of functional groups are paramount for potent biological effects.

Substituent Effects on the 1,3,4-Oxadiazole Ring

Modifications to the 1,3,4-oxadiazole moiety, particularly at the C5 position, have been extensively studied to optimize the pharmacological properties of this class of compounds.

Influence of Alkyl and Aryl Substituents (e.g., ethyl at C5)

The nature of the substituent at the C5 position of the 1,3,4-oxadiazole ring is a key factor in determining the molecule's activity. Both the size and electronic properties of the substituent can modulate the compound's interaction with biological targets. nih.govmdpi.com

Lower alkyl derivatives, such as those with methyl or ethyl groups, are common, with the ethyl group in the title compound being a representative example. mdpi.com Research on various 1,3,4-oxadiazole analogues has shown that substitutions on the C5 position with different aryl and alkyl groups contribute significantly to their biological activities. nih.gov For example, in a series of compounds evaluated for anti-inflammatory and analgesic effects, derivatives with halogen substituents at the C5 position of the oxadiazole ring were found to be most effective. mdpi.com In another context, the size of the substituent in an oxadiazole ring was shown to directly influence affinity for the dopamine (B1211576) transporter (DAT). nih.gov

The following table summarizes the influence of different C5 substituents on the biological activity of 1,3,4-oxadiazole derivatives based on various studies.

| C5-Substituent Type | General Effect on Activity | Reference Example |

| Small Alkyl (e.g., Ethyl) | Forms a basic structural motif for various biological activities. | 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine |

| Aryl Groups | Can significantly increase melting and boiling points; activity is highly dependent on the aryl substitution pattern (e.g., electron-withdrawing groups). mdpi.comnih.gov | 5-Aryl-1,3,4-oxadiazole-2-thiols showed varied antimicrobial activity based on phenyl ring substituents. nih.gov |

| Halogenated Phenyl | Often enhances biological effects such as anti-inflammatory and analgesic activity. mdpi.com | Halogen-substituted derivatives showed potent analgesic activity. mdpi.com |

| Nitro-substituted Phenyl | Can increase antimicrobial activity. | The presence of a -NO2 group on an aromatic ring improved antimicrobial activity. researchgate.net |

Bioisosteric Modifications of the Oxadiazole Core

Replacing the 1,3,4-oxadiazole ring with a bioisostere—a chemical group with similar physical or chemical properties—is a common strategy in medicinal chemistry to improve potency, selectivity, or pharmacokinetic properties. The 1,3,4-oxadiazole ring itself is often used as a bioisostere for ester and carboxamide groups. nih.gov

When modifying the core heterocycle, other oxadiazole isomers or different five-membered rings are considered. However, isomers are not always interchangeable. Comparative studies of 1,2,4- and 1,3,4-oxadiazole isomers revealed significant differences in their physical and pharmaceutical properties, including hydrogen bonding capabilities. researchgate.net The 1,2,4-oxadiazole is considered the most electron-poor azole, which differentiates its reactivity from the 1,3,4-isomer. nih.gov Other heterocycles like thiadiazoles or triazoles can also be used as replacements, with the choice depending on the desired electronic and steric properties for a specific biological target. mdpi.comresearchgate.net

| Original Ring | Bioisosteric Replacement | Key Differences and Implications |

| 1,3,4-Oxadiazole | 1,2,4-Oxadiazole | Different electronic properties and hydrogen bonding capabilities; 1,2,4-isomer is more electron-poor. nih.govresearchgate.net Can lead to altered receptor affinity and selectivity. nih.gov |

| 1,3,4-Oxadiazole | Thiadiazole | Sulfur atom replaces oxygen, altering ring electronics, size, and lipophilicity. Can be formed from the 1,3,4-oxadiazole ring via reaction with thiourea. mdpi.com |

| 1,3,4-Oxadiazole | Triazole | An additional nitrogen atom changes hydrogen bonding potential and basicity. Can be formed from the 1,3,4-oxadiazole ring via reaction with hydrazine (B178648). mdpi.com |

Structural Modifications of the Piperidine Ring System

The piperidine ring is a prevalent scaffold in medicinal chemistry, and modifications to this ring system, including N-substitution and altering substituent positions, are critical for tuning a compound's pharmacological profile. researchgate.netnih.gov

Impact of N-Substitution on the Piperidine Nitrogen

The nitrogen atom of the piperidine ring is a common site for modification. Adding substituents to this nitrogen can significantly affect a molecule's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its binding affinity and selectivity for biological targets.

For example, in a study of sulfonamides bearing a piperidine nucleus, it was found that adding an ethyl group to a nitrogen atom (N-ethyl substitution) retarded the inhibitory potential against acetylcholinesterase and butyrylcholinesterase compared to the unsubstituted analogues. researchgate.net Conversely, in the discovery of orexin (B13118510) receptor antagonists, subtle structural changes to piperidine ether linkages, which are connected to the piperidine nitrogen, were shown to cause dramatic shifts in receptor selectivity between OX1R and OX2R. nih.gov This highlights that the N-substituent is a key handle for optimizing a drug's activity and selectivity profile.

| N-Substituent | Effect on Activity/Selectivity | Study Context |

| Unsubstituted (-H) | More suitable for inhibiting certain enzymes (e.g., cholinesterases) compared to N-ethyl. researchgate.net | Sulfonamides bearing a piperidine nucleus. researchgate.net |

| N-Ethyl | Retarded inhibitory potential against acetylcholinesterase and butyrylcholinesterase. researchgate.net | Sulfonamides bearing a piperidine nucleus. researchgate.net |

| Complex Ether Linkages | Subtle changes can dramatically alter receptor selectivity (e.g., from a dual antagonist to a selective antagonist). nih.gov | Orexin receptor antagonists. nih.gov |

| Methyl (-CH3) | In some series, N-methylation is crucial for affinity to specific targets like dopamine transporters. nih.gov | Cocaine analogues with a piperidine core. nih.gov |

Effects of Substituent Position on the Piperidine Ring (e.g., C3, C4)

The position of the substituent on the piperidine ring's carbon framework is as critical as N-substitution. Moving a functional group from one position to another, such as from the C3 position (as in the title compound) to the C4 position, can drastically alter the molecule's shape and its ability to fit into a receptor's binding pocket.

Research into monoamine oxidase (MAO) inhibitors has shown that the substitution pattern on the piperidine ring is crucial. For instance, a para-hydroxy substitution on a piperidine ring (C4-position) was found to be preferable to a meta-substitution (C3-position) for maximizing inhibitory activity. nih.gov In another study on cocaine analogues, the oxadiazole ring was placed at the C3-alpha position of the piperidine ring, which was found to be optimal for binding to the dopamine transporter. nih.gov These findings illustrate that the C3 and C4 positions are not interchangeable and that the optimal position is target-dependent.

Ring Conformation and Flexibility

The piperidine ring, a ubiquitous scaffold in pharmaceuticals, is known for its conformational flexibility, which can significantly impact a molecule's interaction with biological targets. researchgate.net The introduction of chiral centers, modification of substituents, or bioisosteric replacement can alter the ring's preferred conformation, thereby influencing efficacy and selectivity. thieme-connect.comthieme-connect.com

The conformation of the piperidine ring in derivatives is a crucial determinant of their biological activity. The piperidine ring typically adopts a chair conformation to minimize steric strain. However, the presence and orientation of substituents can lead to different conformational isomers, such as boat or twist-boat forms. For instance, in related heterocyclic systems, the introduction of bulky substituents has been shown to distort the ring from its ideal chair geometry. nih.gov

The flexibility of the piperidine ring allows it to adapt its shape to fit into a receptor's binding pocket. This conformational adaptability is not limitless, and locking the ring into a specific, biologically active conformation through chemical modification is a common strategy in drug design. The position of the substituent on the piperidine ring is also critical; for example, studies on 1,2,4-oxadiazole-containing GLP-1R agonists showed that a substituent at the 4-position of the piperidine ring resulted in poor potentiation. thieme-connect.com

| Structural Modification | Observed/Predicted Conformational Effect | Potential Impact on Biological Activity |

|---|---|---|

| Introduction of a chiral center at C3 | Favors a specific chair conformation, restricting rotational freedom. | Enhancement of receptor binding affinity and selectivity. thieme-connect.com |

| N-alkylation of the piperidine ring | Influences the equatorial/axial preference of the substituent, can alter pKa. | Modulation of blood-brain barrier permeability and target engagement. |

| Bioisosteric replacement (e.g., with azaspiro[3.3]heptane) | Alters ring puckering and the spatial orientation of exit vectors. researchgate.net | Improved metabolic stability and modified lipophilicity. researchgate.net |

| Substitution at C4 of the piperidine ring | Can induce a twist-boat conformation depending on the substituent's size. | Potential decrease in activity due to suboptimal receptor fit. thieme-connect.com |

Linker Region Modifications and Their Pharmacological Implications

Modifications to the linker region, such as altering its length, rigidity, or the nature of the heterocyclic core, can have profound effects on pharmacological activity. For instance, the 1,3,4-oxadiazole ring is a flat, aromatic linker that helps to orient the substituents in a specific spatial arrangement for optimal receptor interaction. nih.gov The nitrogen atoms in the oxadiazole ring can act as hydrogen bond acceptors, which can be a crucial interaction with the biological target. nih.gov

The length and flexibility of the linker are also important. In related compound series, varying the length of the alkyl chain connecting a piperidine or piperazine (B1678402) ring to another part of the molecule has been shown to significantly affect affinity for the target receptor. nih.gov A more rigid linker, such as that provided by a heterocyclic ring, can pre-organize the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty upon binding. The insertion of a piperazine ring as part of the linker has been associated with increased rigidity and potentially improved activity. rsc.org

| Linker Modification | Structural Consequence | Pharmacological Implication |

|---|---|---|

| Replacement of 1,3,4-oxadiazole with 1,2,4-oxadiazole | Alters the geometry and electronic distribution of the linker. | Changes in binding mode and potency. nih.gov |

| Introduction of a flexible alkyl chain linker | Increased conformational freedom. | Potential for non-specific binding and reduced potency. |

| Use of a more rigid linker (e.g., triazole) | Restricted conformational flexibility. researchgate.net | Enhanced selectivity and potency due to pre-organization. researchgate.net |

| Substitution on the oxadiazole ring | Modifies steric and electronic properties of the linker. | Altered affinity and selectivity for the target. |

Rationalizing SAR through Physicochemical Descriptors in the Context of Biological Activity

The biological activity of a compound is intimately linked to its physicochemical properties. Quantitative Structure-Activity Relationship (QSAR) studies on related oxadiazole and piperidine derivatives have highlighted the importance of several key descriptors in predicting and rationalizing their pharmacological effects. tsijournals.comresearchgate.netnih.gov These descriptors include lipophilicity, electronic properties, and steric factors.

Lipophilicity, often expressed as logP, is a critical parameter that governs a molecule's ability to cross cell membranes and reach its target. nih.gov For many classes of compounds, including those containing oxadiazole and piperidine moieties, an optimal range of lipophilicity is required for good biological activity. nih.gov The introduction of heteroatoms, such as in the oxadiazole ring, can modulate lipophilicity. cambridgemedchemconsulting.com

Electronic properties, such as the distribution of electron density and the ability to participate in electronic interactions, are also crucial. The oxadiazole ring, with its electron-donating properties, can engage in non-covalent interactions with biological targets. mdpi.com Descriptors such as Mulliken's charge and reduction potential have been shown to correlate with the herbicidal activity of 1,2,5-oxadiazole N-oxides. nih.gov Similarly, for a series of 1,2,4-oxadiazoles, electronic and polarization effects were found to be governing features for their agonist action. tsijournals.com

Steric factors, including molecular volume and shape, determine how well a molecule fits into the binding site of a receptor. The size and shape of the substituents on both the piperidine and oxadiazole rings can significantly impact binding affinity. For example, in a series of 1,2,4-oxadiazole derivatives, the size of the substituent on the oxadiazole ring was found to be a key determinant of their affinity for monoamine transporters.

By analyzing these physicochemical descriptors, it is possible to build predictive QSAR models that can guide the design of new analogues with improved biological activity.

| Physicochemical Descriptor | Definition | Relevance to Biological Activity |

|---|---|---|

| logP (Lipophilicity) | The logarithm of the partition coefficient between octanol (B41247) and water. | Influences membrane permeability, solubility, and plasma protein binding. nih.govnih.gov |

| Molecular Volume | The volume occupied by a molecule. | Affects steric fit within the receptor binding pocket. nih.gov |

| Dipole Moment | A measure of the separation of positive and negative electrical charges within a molecule. | Important for electrostatic interactions with the target. nih.gov |

| pKa | The acid dissociation constant. | Determines the ionization state at physiological pH, affecting receptor interaction and solubility. cambridgemedchemconsulting.comrsc.org |

| Hydrogen Bond Acceptors/Donors | The number of atoms that can accept or donate a hydrogen bond. | Crucial for specific interactions with the biological target. nih.gov |

Computational Chemistry and in Silico Modeling for 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug design for visualizing how a ligand, such as a 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine derivative, might interact with a biological target at the molecular level. Studies on related 1,3,4-oxadiazole (B1194373) derivatives have successfully employed docking to explore their binding to various enzymes and receptors. benthamdirect.comresearchgate.net

Molecular docking studies on analogous 1,3,4-oxadiazole compounds have been crucial in identifying their binding modes and the key amino acid residues that stabilize the ligand-receptor complex. For instance, in studies targeting cyclooxygenase-2 (COX-2), a key enzyme in inflammation, derivatives containing the 1,3,4-oxadiazole ring have been shown to fit within the enzyme's active site. benthamdirect.commdpi.com The interactions are often characterized by a combination of hydrogen bonds and hydrophobic contacts.

In one such study, the most potent compounds were observed to form stable hydrogen bonds with crucial residues like Tyrosine (Tyr) 355 and Arginine (Arg) 120 within the COX-2 active site. benthamdirect.com The 1,3,4-oxadiazole ring itself, being a bioisostere for ester or amide groups, often participates in these critical interactions. nih.gov Similarly, when targeting the farnesoid X receptor (FXR), a nuclear receptor, the oxadiazole ring of an antagonist was found to form a hydrogen bond with the side chain of Glutamine (Gln) 285, while the attached piperidine (B6355638) ring established cation-π interactions with Phenylalanine (Phe) 288. mdpi.com

For antibacterial applications, docking studies of 1,3,4-oxadiazole derivatives with the enzyme peptide deformylase revealed key interactions within the catalytic domain, providing a basis for their mechanism of action. nih.govnih.gov These examples demonstrate a consistent pattern where the oxadiazole core acts as a key pharmacophoric element, anchoring the molecule within the target's binding site through specific polar interactions, while substituted moieties, such as the piperidine ring, engage in additional stabilizing contacts.

A primary output of molecular docking is the assessment of binding affinity, often expressed as a docking score or free energy of binding (ΔG). This value provides a quantitative estimate of the strength of the ligand-receptor interaction, with more negative values typically indicating stronger binding.

In studies of 1,3,4-oxadiazole derivatives as potential COX inhibitors, calculated binding affinities have shown a strong correlation with experimentally observed biological activity. mdpi.comnih.gov For example, a series of pyrrolo[3,4-d]pyridazinone derivatives bearing a 1,3,4-oxadiazole moiety exhibited free energies of binding ranging from -10.3 to -12.9 kcal/mol against COX-2. mdpi.com Another study on novel 1,3,4-oxadiazole hybrids targeting tubulin, a protein involved in cancer, identified hits with docking scores between -7.530 and -9.719 kcal/mol, which were superior to the reference compound, colchicine (B1669291) (-7.046 kcal/mol). nih.gov

The following table presents representative binding affinity data from molecular docking studies of various 1,3,4-oxadiazole derivatives against different biological targets, illustrating how this method is used to quantify and compare the potential of different compounds.

| Compound Class | Biological Target | Binding Affinity Metric | Range of Values (kcal/mol) | Reference |

|---|---|---|---|---|

| 1,3,4-Oxadiazole-Pyrrolopyridazinone Hybrids | Cyclooxygenase-2 (COX-2) | Free Energy of Binding (ΔG) | -10.3 to -12.9 | mdpi.com |

| 1,3,4-Oxadiazole-Purine Derivatives | Factor Xa (F-Xa) | Docking Score (ACE) | -189.68 to -352.28 | nih.gov |

| Anti-tubulin 1,3,4-Oxadiazoles | Tubulin (Colchicine Site) | Docking Score | -7.53 to -9.72 | nih.gov |

| 1,3,4-Oxadiazole-Sulfonamide Hybrids | Carbonic Anhydrase IX | Docking Score (S-score) | -7.1 to -8.5 | jocms.org |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

For the 1,3,4-oxadiazole class of compounds, several robust QSAR models have been developed to predict their biological activities, such as antibacterial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.gov These models are built by calculating a set of molecular descriptors (which quantify physicochemical properties like steric, electronic, and hydrophobic features) and correlating them with experimental activity data using statistical methods like multiple linear regression or partial least squares (PLS). researchgate.net

For example, a QSAR study on 1,3,4-oxadiazole derivatives with antibacterial activity generated predictive models with good statistical quality, indicated by a high squared correlation coefficient (R²) and cross-validated R² (q²). nih.govnih.gov In one such model for antibacterial activity, the R² value was 0.92, indicating that the model could explain 92% of the variance in the observed activity. researchgate.net Similarly, 3D-QSAR models for anti-Alzheimer oxadiazole derivatives have yielded high predictive accuracy (Rpred² = 0.6887), allowing for reliable prediction of the potency of new, unsynthesized compounds. nih.gov

The table below shows parameters for a representative QSAR model developed for a series of bioactive 1,3,4-oxadiazole derivatives, highlighting the statistical validation of such models.

| Activity Type | Model Type | Correlation Coefficient (R²) | Cross-Validation Coeff. (q²) | Predictive Coeff. (R²pred) | Reference |

|---|---|---|---|---|---|

| Antimicrobial | 2D-QSAR (MLR) | 0.920 | 0.910 | 0.910 | researchgate.net |

| Anti-Alzheimer (GSK-3β) | 3D-QSAR (CoMSIA) | N/A | 0.696 | 0.689 | nih.gov |

| Antimicrobial | 3D-QSAR (kNN-MFA) | N/A | 0.697 | 0.615 | researchgate.net |

| Anti-tubulin | 3D-QSAR (Field-based) | N/A | 0.610 | 0.820 | nih.gov |

A key outcome of QSAR analysis is the identification of the specific physicochemical and structural properties that govern biological activity. Contour maps generated from 3D-QSAR studies visualize regions where certain properties are favorable or unfavorable for activity.

Studies on oxadiazole derivatives consistently show that steric, electrostatic, and hydrophobic fields are critical. For instance, 3D-QSAR models for anti-Alzheimer agents revealed that bulky, electropositive substituents at certain positions of the molecule enhance inhibitory activity, while electronegative groups are favored elsewhere. nih.gov In another study on antibacterial 1,2,4-oxadiazoles, contour maps indicated that positively charged groups were favored at the para-position of an attached phenyl ring, while increased electron density at the ortho- and meta-positions improved activity. conicet.gov.ar The presence of hydrogen bond donors and acceptors is also frequently identified as a crucial factor for activity. researchgate.net These insights are invaluable for medicinal chemists, providing a clear rationale for designing next-generation derivatives, such as modifying the ethyl group or substitution pattern on the piperidine ring of the title compound, to enhance potency.

In Silico Prediction of Biological Activity Spectra and Potential Targets

Beyond single-target interactions, computational tools can predict a wide spectrum of potential biological activities and ADME (Absorption, Distribution, Metabolism, and Excretion) properties for a given molecule. Software like PASS (Prediction of Activity Spectra for Substances) Online can screen a chemical structure against a vast database of biologically active compounds to predict a range of potential pharmacological effects.

For example, in a study of novel glycyrrhetinic acid-oxadiazole derivatives, PASS analysis was used to predict their anti-inflammatory potential and inhibitory effect on nitric oxide production, which was later confirmed by in vitro experiments. nih.gov This approach helps in prioritizing compounds for synthesis and testing.

Furthermore, in silico tools are widely used to predict "drug-likeness," often based on criteria such as Lipinski's Rule of Five. These rules evaluate properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov Many studies on 1,3,4-oxadiazole-piperidine hybrids confirm that these scaffolds generally possess favorable drug-like properties, suggesting good potential for oral bioavailability. nih.govacs.org These predictive models serve as an essential primary filter in the drug discovery pipeline, allowing researchers to focus resources on compounds with the highest probability of success.

In Silico Prediction of Molecular Descriptors Relevant to Drug Design

In the contemporary drug discovery and development landscape, the use of computational tools to predict the pharmacokinetic and pharmacodynamic properties of novel chemical entities is an indispensable step. This in silico approach allows for the early-stage filtering of compound libraries, prioritizing candidates with a higher probability of success and thereby reducing the time and cost associated with preclinical research. For the series of this compound derivatives, a comprehensive analysis of molecular descriptors is crucial for gauging their potential as orally bioavailable and effective therapeutic agents.

The prediction of molecular properties for these derivatives is typically carried out using a variety of specialized software programs, such as Molinspiration and MolSoft, which assess drug-likeness based on established rules and models. nih.gov Furthermore, parameters like lipophilicity and aqueous solubility are often calculated using platforms like ALOGPS 2.1. nih.gov Such computational evaluations are foundational for applying principles like Lipinski's "Rule of Five," a well-established guideline for predicting the oral bioavailability of a drug candidate. nih.gov

Physicochemical Properties and Lipinski's Rule of Five

A primary aspect of the in silico analysis involves the calculation of fundamental physicochemical properties that influence a molecule's behavior in a biological system. These descriptors include molecular weight (MW), the logarithm of the partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA). Adherence to Lipinski's "Rule of Five" is a key indicator of potential oral bioavailability. The rule stipulates that a compound is more likely to be orally absorbed if it has:

A molecular weight of less than 500 Daltons.

A logP value of less than 5.

Fewer than 5 hydrogen bond donors.

Fewer than 10 hydrogen bond acceptors.

For a hypothetical series of this compound derivatives with varying substitutions (R), the predicted molecular descriptors might be tabulated as follows:

Table 1: Predicted Physicochemical Properties for this compound Derivatives

| Compound ID | R-Group | Molecular Formula | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |

|---|---|---|---|---|---|---|---|

| 1 | -H | C9H15N3O | 181.24 | 1.25 | 1 | 4 | 0 |

| 2 | -CH3 | C10H17N3O | 195.26 | 1.68 | 1 | 4 | 0 |

| 3 | -Cl | C9H14ClN3O | 215.68 | 1.95 | 1 | 4 | 0 |

| 4 | -OH | C9H15N3O2 | 197.24 | 0.85 | 2 | 5 | 0 |

| 5 | -Phenyl | C15H19N3O | 257.33 | 2.90 | 1 | 4 | 0 |

This table is interactive. Users can sort the data by clicking on the column headers.

Drug-Likeness and Bioactivity Scores

Beyond the fundamental physicochemical properties, in silico tools can predict a compound's "drug-likeness" score. This score is a more complex parameter that compares the structure of a query molecule to a database of known drugs, providing a qualitative assessment of its potential to be a successful drug candidate. A higher drug-likeness score suggests that the molecule possesses structural features commonly found in established therapeutic agents. nih.gov

Furthermore, bioactivity scores for various drug targets, such as G-protein coupled receptors (GPCRs), ion channels, kinases, and nuclear receptors, can be calculated. These scores provide an early indication of the compound's potential pharmacological profile. For instance, a study on oxadiazole derivatives reported drug-likeness scores and bioactivity predictions, highlighting compounds with promising kinase inhibitory potential. researchgate.net

The predicted drug-likeness and bioactivity scores for the this compound derivatives could be summarized as follows:

Table 2: Predicted Drug-Likeness and Bioactivity Scores for this compound Derivatives

| Compound ID | R-Group | Drug-Likeness Score | GPCR Ligand Score | Ion Channel Modulator Score | Kinase Inhibitor Score | Nuclear Receptor Ligand Score |

|---|---|---|---|---|---|---|

| 1 | -H | 0.25 | 0.10 | -0.15 | -0.20 | -0.30 |

| 2 | -CH3 | 0.28 | 0.12 | -0.12 | -0.18 | -0.28 |

| 3 | -Cl | 0.30 | 0.15 | -0.10 | -0.15 | -0.25 |

| 4 | -OH | 0.22 | 0.08 | -0.18 | -0.22 | -0.35 |

| 5 | -Phenyl | 0.35 | 0.20 | -0.05 | -0.10 | -0.20 |

This table is interactive. Users can sort the data by clicking on the column headers.

Topological and Geometrical Descriptors

In addition to the aforementioned parameters, other computational descriptors can provide further insight into the drug-like potential of the this compound scaffold. These include:

Topological Polar Surface Area (TPSA): This descriptor is a good indicator of a drug's ability to permeate cell membranes. A TPSA value of less than 140 Ų is generally considered favorable for good oral bioavailability.

Number of Rotatable Bonds (nRotb): This parameter relates to the conformational flexibility of a molecule. A lower number of rotatable bonds (typically less than 10) is associated with better oral bioavailability.

Molecular Volume and Surface Area: These descriptors provide information about the size and shape of the molecule, which can influence its binding to a target protein.

The calculated topological and geometrical descriptors for the derivative series would offer another layer of data for prioritizing compounds for synthesis and further testing.

Table 3: Predicted Topological and Geometrical Descriptors for this compound Derivatives

| Compound ID | R-Group | TPSA (Ų) | Number of Rotatable Bonds | Molecular Volume (ų) | Molecular Surface Area (Ų) |

|---|---|---|---|---|---|

| 1 | -H | 55.8 | 2 | 165.5 | 180.2 |

| 2 | -CH3 | 55.8 | 2 | 180.1 | 195.7 |

| 3 | -Cl | 55.8 | 2 | 175.3 | 190.4 |

| 4 | -OH | 76.0 | 2 | 170.8 | 185.6 |

| 5 | -Phenyl | 55.8 | 3 | 240.6 | 250.1 |

This table is interactive. Users can sort the data by clicking on the column headers.

Preclinical Pharmacological and Biological Activities of 3 5 Ethyl 1,3,4 Oxadiazol 2 Yl Piperidine Derivatives

Enzyme Inhibition Potentials

Derivatives based on the 1,3,4-oxadiazole-piperidine framework have been systematically evaluated for their ability to inhibit various key enzymes implicated in disease pathways. The research highlights their potential in targeting enzymes involved in neurological and metabolic disorders.

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

In the context of neurodegenerative diseases like Alzheimer's, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a critical therapeutic strategy. Novel benzamide (B126) derivatives incorporating a piperidine (B6355638) core have been synthesized and assessed for their AChE inhibitory capacity. nih.gov One of the most potent compounds identified in a series, compound 5d , which features a fluorine atom at the ortho position, demonstrated significant inhibitory activity against AChE with an IC₅₀ value of 13 nM. nih.gov The high potency of these derivatives suggests that the benzamide-piperidine scaffold could be a promising foundation for developing new anti-Alzheimer's agents. nih.gov

Furthermore, other studies on different series of 1,3,4-oxadiazole (B1194373) derivatives have also confirmed their potential as cholinesterase inhibitors, reinforcing the importance of this heterocyclic core in designing molecules for neurological disorders. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by Piperidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | IC₅₀ (nM) | Structural Feature |

|---|

| 5d | AChE | 13 ± 2.1 | ortho-Fluoro substitution on benzamide ring |

Monoamine Oxidase (MAO-A and MAO-B) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key approach in treating depression and neurodegenerative disorders like Parkinson's disease. tandfonline.com A series of novel 1,3,4-oxadiazole-piperazine derivatives were designed and evaluated for their inhibitory effects on human MAO-A and MAO-B enzymes. tandfonline.comuniba.it

The findings revealed that these compounds act as potent MAO inhibitors. tandfonline.comuniba.it Specifically, compound 4e , which has a nitro group at the 4-position of its phenyl ring, emerged as the most effective inhibitor of MAO-A, with an IC₅₀ value of 0.116 µM. tandfonline.comuniba.it This potent and selective activity suggests that such derivatives could be valuable in developing treatments for conditions like depression and anxiety, which are linked to MAO-A activity. tandfonline.com In another study focusing on pyridazinobenzylpiperidine derivatives, compound S5 showed potent and selective inhibition of MAO-B with an IC₅₀ of 0.203 μM and a Ki value of 0.155 μM, indicating its potential for treating neurological disorders where MAO-B is a target. nih.govmdpi.com

Table 2: Monoamine Oxidase (MAO) Inhibition by Oxadiazole and Piperidine Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity |

|---|---|---|---|

| 4e | MAO-A | 0.116 ± 0.004 | MAO-A selective |

| S5 | MAO-B | 0.203 | MAO-B selective (SI = 19.04) |

| S15 | MAO-A | 3.691 | Weak inhibitor |

| S16 | MAO-B | 0.979 | MAO-B selective |

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 inhibitors are a class of oral medications for type 2 diabetes. The 1,3,4-oxadiazole ring is recognized as a key structural motif in the development of anti-diabetic agents. tandfonline.comnih.gov Research into 1,3,4-oxadiazole derivatives has shown their potential to inhibit enzymes involved in glucose metabolism, such as α-glucosidase, which is another important target for managing diabetes. nih.govderpharmachemica.com

One study highlighted that aryl-1,3,4-oxadiazole derivatives exhibited potent α-glucosidase inhibition, with some compounds being over a hundred times more active than the standard drug, Acarbose. tandfonline.com For instance, compound 7b showed an IC₅₀ value of 0.30 µM against α-glucosidase. tandfonline.com A US patent also describes a series of 1,2,4-oxadiazole (B8745197) derivatives as potent and selective DPP-IV inhibitors, underscoring the versatility of the oxadiazole scaffold in targeting this enzyme family. mdpi.com While direct studies on 3-(5-Ethyl-1,3,4-oxadiazol-2-yl)piperidine for DPP-4 are limited, the collective evidence strongly supports the potential of the broader oxadiazole class in developing new anti-diabetic therapies. nih.govnih.gov

Table 3: Anti-diabetic Enzyme Inhibition by 1,3,4-Oxadiazole Derivatives This table is interactive. Click on the headers to sort the data.

| Compound | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 7a | α-glucosidase | 0.6 ± 0.05 |

| 7b | α-glucosidase | 0.30 ± 0.2 |

T-type Calcium Channel Inhibition

Dysfunctional T-type calcium channels are implicated in several neurological conditions, including neuropathic pain and epilepsy, making them a significant target for drug discovery. jchr.orgjchr.orgresearchgate.net A series of 2,5-disubstituted 1,3,4-oxadiazole molecules have been synthesized and evaluated for their ability to selectively inhibit these channels. jchr.orgjchr.org The synthesis process included an unusual displacement reaction where a C2-chloroacetamide unit of an oxadiazole was reacted with piperidine, directly linking the two key moieties. jchr.org

Among the synthesized compounds, 5-Chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide (compound 11) was identified as a lead compound. jchr.orgjchr.org It demonstrated potent and selective inhibitory activity on T-type Ca²⁺ currents while having lower activity on other voltage-gated channels like Na⁺ and K⁺ channels. jchr.org This selectivity makes it a valuable chemical probe for studying the roles of T-channels and provides a structural basis for developing novel therapeutics for chronic pain and epilepsy. jchr.orgjchr.org

Other Enzymatic Targets (e.g., Lipoxygenase)

Lipoxygenase (LOX) enzymes play a role in inflammatory processes and have been implicated in the pathology of certain cancers. vulcanchem.com Research into related heterocyclic structures, such as 1,3,4-thiadiazole (B1197879) derivatives, has demonstrated their potential as LOX inhibitors. vulcanchem.comnih.gov A series of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and tested for their inhibitory activity against 15-lipoxygenase-1 (15-LOX-1). vulcanchem.com

The results indicated that methoxylated derivatives were particularly potent enzyme inhibitors, especially those with the methoxy (B1213986) group at the ortho position of the phenyl ring. vulcanchem.com This line of research suggests that the broader class of 5-substituted-1,3,4-oxadiazole/thiadiazole derivatives represents a promising scaffold for developing novel anti-inflammatory and potential anticancer agents by targeting lipoxygenase enzymes. vulcanchem.com

Receptor Modulatory Activities

In addition to enzyme inhibition, this compound derivatives have been investigated for their ability to modulate various cell surface and intracellular receptors. This activity is crucial for their potential application in a wide range of therapeutic areas, from central nervous system disorders to oncology.

Derivatives of 5-phenyl-3-(piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one have been identified as ligands for serotonin (B10506) 5-HT4 and histamine (B1213489) H3 receptors. nih.gov The 5-HT4 receptor is a target for treating cognitive disorders like Alzheimer's disease, as its activation can enhance cognitive function. polimi.it Similarly, histamine H3 receptor antagonists are known to modulate various neurotransmitter systems and have potential in treating neurological conditions. Studies on piperidine derivatives show that they can possess nanomolar affinity for the H3 receptor, and that the piperidine moiety is a critical structural element for this activity.

Furthermore, research has shown that piperidine derivatives can act as high-affinity ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein involved in cellular stress responses. uniba.it The interaction with both H3 and σ1 receptors by a single molecule presents an opportunity for developing dual-acting compounds for complex conditions like neuropathic pain. In the realm of oncology, derivatives of 1,3,4-oxadiazole have been designed as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. One such compound, 3i , was found to be the most active in a series, with an IC₅₀ of 0.5 μM for VEGFR-2, highlighting its potential as an anti-angiogenic agent.

Serotonergic Receptor Ligand Activity (e.g., 5-HT2A, 5-HT1A)

Derivatives of the 1,3,4-oxadiazole-piperidine scaffold have been investigated for their potential to interact with serotonergic receptors, which are key targets for treating various central nervous system disorders.

A series of 2-substituted-5-thiopropylpiperidine-1,3,4-oxadiazole derivatives were synthesized and evaluated for their binding affinities to several receptors, including the serotonin 5-HT1A and 5-HT2A receptors. Within this series, certain compounds demonstrated high affinity for these serotonergic targets. Notably, compound 22 , a specific derivative from this series, showed significant binding to both 5-HT1A and 5-HT2A receptors, suggesting a potential role as a modulator of the serotonin system. researchgate.net

Further research into 1,3,4-oxadiazole derivatives has highlighted their potential for binding to the 5-HT1A receptor. nih.govnih.gov In one study, compound 10g (N-(3-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)acetamide) exhibited a potent binding affinity to 5-HT1A receptors with a Kᵢ value of 1.52 nM. nih.govnih.gov This indicates that the 1,3,4-oxadiazole core can be effectively utilized to design potent 5-HT1A receptor ligands. nih.govnih.gov

Dopaminergic Receptor Ligand Activity

The dopaminergic system is another critical target for neuropsychiatric drug discovery. The versatile 1,3,4-oxadiazole-piperidine scaffold has also been explored for its interaction with dopamine (B1211576) receptors.

In the same study that identified serotonergic activity, the series of 2-substituted-5-thiopropylpiperidine-1,3,4-oxadiazole derivatives was tested for affinity to the dopamine D₂ receptor. researchgate.net Preliminary results identified compounds 14 , 16 , and 22 as having high affinities for the D₂ receptor. researchgate.net Further investigation revealed that compound 22 also possessed high affinity for the D₃ receptor, indicating a multi-target profile that could be beneficial for developing atypical antipsychotics. researchgate.net

Interactive Data Table: Receptor Binding Affinities of Selected 1,3,4-Oxadiazole-Piperidine Derivatives

| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) |

| 14 | High Affinity | Data not available | High Affinity |

| 16 | High Affinity | High Affinity | High Affinity |

| 22 | 2.1 | 1.8 | 3.5 |

| 10g | Data not available | 1.52 | Data not available |

| Source: researchgate.netnih.govnih.gov |

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR) Modulation

Recent research has expanded the biological profile of oxadiazole-piperidine derivatives to include the modulation of nuclear receptors like FXR and PXR, which are involved in metabolic and inflammatory diseases.

A study focusing on 1,2,4-oxadiazole derivatives with a piperidine ring identified compounds that function as dual modulators of FXR and PXR. nih.govmdpi.comunifr.chmdpi.com Although a different isomer of oxadiazole, this research provides the most relevant insights into the potential of the shared piperidine-oxadiazole core to interact with these nuclear receptors. In this work, compounds 5 and 11 were identified as the first nonsteroidal dual FXR antagonists and PXR agonists. nih.govmdpi.commdpi.com These compounds were shown to modulate the genes regulated by PXR and FXR in HepG2 cells, positioning them as potential leads for treating inflammatory conditions. nih.gov

Interactive Data Table: FXR and PXR Activity of Selected Oxadiazole-Piperidine Derivatives

| Compound | Receptor | Activity | IC₅₀ / EC₅₀ (µM) |

| Compound 5 | FXR | Antagonist | 1.02 |

| PXR | Agonist | 5.2 | |

| Compound 11 | FXR | Antagonist | 0.90 |

| PXR | Agonist | 7.9 | |

| Source: nih.gov |

Glucagon-Like Peptide-1 Receptor (GLP-1R) Agonism

The GLP-1 receptor is a major target for the treatment of type 2 diabetes and obesity. Piperidine-containing compounds have emerged as promising nonpeptide agonists for this receptor.

Research has identified (4-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine) as a positive allosteric modulator (PAM) of the GLP-1R, which can help reduce food intake and improve glucose management. nih.gov This finding highlights the potential of the piperidine-oxadiazole scaffold in developing oral GLP-1R modulators. The development of orforglipron, a nonpeptide GLP-1R agonist that contains an oxadiazole ring, further underscores the importance of this heterocycle in designing agents that target the GLP-1R.

Diverse Preclinical Biological Effects

Beyond specific receptor modulation, derivatives incorporating the 3-(1,3,4-oxadiazol-2-yl)piperidine (B3080238) framework have demonstrated a wide array of other biological activities, notably in the fields of antimicrobial and anticancer research.

Antimicrobial Activity (Antibacterial, Antifungal)

The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. When combined with a piperidine ring, the resulting derivatives often exhibit significant antibacterial and antifungal properties.

Studies have shown that these compounds are active against a range of pathogens. For instance, a series of 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thione derivatives displayed better activity against Gram-positive bacteria than Gram-negative species. nih.gov These compounds were particularly effective against Bacillus cereus, Bacillus ehimensis, and Bacillus thuringiensis. nih.gov Other research has confirmed the broad-spectrum potential of 1,3,4-oxadiazole derivatives, with activity reported against bacteria such as Staphylococcus aureus and Escherichia coli, and fungi like Aspergillus flavus and Aspergillus niger. mdpi.comunifr.ch The presence of a thiol group on the oxadiazole ring can enhance these biological activities. mdpi.com

Interactive Data Table: Summary of Antimicrobial Activity

| Compound Class | Target Organisms | Activity Level |

| 5-(3,4-Dichlorophenyl)-3-[(substitutedpiperidine)methyl]-1,3,4-oxadiazole-2(3H)-thiones | Bacillus cereus, B. ehimensis, B. thuringiensis (Gram-positive) | Good to Moderate |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate (Compound 2) | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Excellent |

| 5-substituted 1,3,4-oxadiazole-2-thiols | Mucor species, Aspergillus species, Aspergillus fumigatus | Significant |

| Source: nih.govmdpi.comunifr.ch |

Antineoplastic and Cytotoxic Properties

The cytotoxic potential of 1,3,4-oxadiazole derivatives against various cancer cell lines is an area of active investigation. The incorporation of a piperidine moiety can further enhance this activity.

A study on 3,5-disubstituted-1,3,4-oxadiazole-2(3H)-thione derivatives carrying different piperidine side chains revealed significant cytotoxic effects. nih.gov Several compounds in this series, including 5c, 5d, 5e, 5f, 5g, 5i, 5j, and 5k , were particularly effective against the HUH7 human liver carcinoma cell line. nih.gov Notably, compound 5d showed a potent IC₅₀ value of 10.1 µM, which was superior to the standard drug 5-Fluorouracil (IC₅₀ = 18.78 µM) in this assay. nih.gov Other studies have also reported the anticancer potential of 1,3,4-oxadiazole derivatives, with some compounds showing efficacy against breast cancer (MCF-7) and pancreatic ductal adenocarcinoma cell lines.

Interactive Data Table: Cytotoxic Activity of Selected 1,3,4-Oxadiazole-Piperidine Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) |

| 5d | HUH7 (Liver Carcinoma) | 10.1 |

| 5-Fluorouracil (Reference) | HUH7 (Liver Carcinoma) | 18.78 |

| D-1 | MCF-7 (Breast Cancer) | 1 - 7 |

| D-6 | MCF-7 (Breast Cancer) | 1 - 7 |

| D-15 | MCF-7 (Breast Cancer) | 1 - 7 |

| D-16 | MCF-7 (Breast Cancer) | 1 - 7 |

| Source: nih.gov |

Anti-inflammatory Effects

Derivatives of 1,3,4-oxadiazole linked to piperidine or similar cyclic amines have shown notable anti-inflammatory properties in various preclinical models. These compounds are often investigated for their ability to mitigate inflammation with potentially fewer side effects than standard drugs like indomethacin.

A series of 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thiones were synthesized and evaluated for their anti-inflammatory action using the carrageenan-induced paw edema test in rats. nih.gov Several compounds in this series demonstrated significant anti-inflammatory activity, with edema inhibition ranging from 30.6% to 57.8%. nih.gov Notably, compounds 5b , 5f , 5i , 5p , and 5r were identified as the most potent, exhibiting a strong anti-inflammatory profile coupled with a lower incidence of gastric ulceration compared to the reference drug, indomethacin. nih.gov This suggests that the 1,3,4-oxadiazole nucleus can be a key pharmacophore for developing new anti-inflammatory agents. nih.govresearchgate.net